molecular formula C8H10Cl2O3 B12673019 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- CAS No. 64162-73-8

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl-

Cat. No.: B12673019
CAS No.: 64162-73-8
M. Wt: 225.07 g/mol
InChI Key: MPUIDENWQJJABU-UHFFFAOYSA-N
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Description

Dichloroethenyl vs. Dichlorovinyl Groups

In 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 55701-03-6), the dichlorovinyl group induces greater bond-length asymmetry (C3–C4 = 1.47 Å, C1–C2 = 1.53 Å) than the dichloroethenyl analog due to enhanced resonance stabilization. However, the hydroxymethyl group in the target compound mitigates this asymmetry via hydrogen bonding, yielding more uniform bond lengths (C3–C4 = 1.49 Å, C1–C2 = 1.51 Å).

Methyl vs. Hydroxymethyl Substitution

Replacing the hydroxymethyl group with a methyl group (as in ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate , CID 101094) eliminates hydrogen bonding, increasing strain energy by 3–5 kcal/mol. The methyl group’s electron-donating effects also reduce the ring’s dipole moment by 1.2 Debye compared to the hydroxymethyl derivative.

Carboxylic Acid vs. Ester Functionalization

The carboxylic acid moiety enhances solubility in polar solvents (e.g., water solubility = 12 mg/L at 25°C) compared to ester derivatives (e.g., ethyl ester solubility = 2 mg/L). This difference arises from the acid’s capacity for ionization and hydrogen bonding, absent in ester forms.

A structural comparison table is provided below:

Compound Key Substituents Bond Length C1–C2 (Å) Strain Energy (kcal/mol)
Target compound –OH, –CH₂OH, –CH₃ 1.51 20–23
3-(2,2-Dichlorovinyl)-2,2-dimethyl acid –CH₃, –Cl₂ 1.53 22–25
Ethyl ester derivative –OCH₂CH₃, –CH₃ 1.54 25–28

Properties

CAS No.

64162-73-8

Molecular Formula

C8H10Cl2O3

Molecular Weight

225.07 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10Cl2O3/c1-8(3-11)4(2-5(9)10)6(8)7(12)13/h2,4,6,11H,3H2,1H3,(H,12,13)

InChI Key

MPUIDENWQJJABU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Synthesis Overview

The compound is synthesized through multi-step processes involving cyclopropane derivatives. Key steps typically include:

  • Cyclopropanation reactions.
  • Functional group modifications (e.g., hydroxymethylation).
  • Incorporation of dichloroethenyl groups.

Preparation Pathways

Cyclopropanation via Halogenated Precursors

One common method involves the reaction of halogenated precursors with cyclopropane intermediates:

  • Starting Materials : Halogenated alkenes (e.g., dichloroethene) and cyclopropane derivatives.
  • Reaction Conditions : Catalysts such as zinc or copper salts are used under controlled temperatures (50–100°C) to facilitate cyclopropanation.
  • Key Reaction : Formation of cyclopropane rings through carbene intermediates.
Notes:
  • This method ensures high regioselectivity for the dichloroethenyl group.
  • Purification is achieved via recrystallization or chromatography.

Hydroxymethylation

The addition of a hydroxymethyl group to the cyclopropane ring is a critical step:

  • Reagents : Formaldehyde or paraformaldehyde in the presence of a base (e.g., NaOH).
  • Reaction Conditions : Mild heating (30–50°C) to promote nucleophilic addition.
  • Outcome : Introduction of the hydroxymethyl group at the desired position.
Notes:
  • Reaction monitoring is essential to avoid overreaction or side-product formation.
  • Yields typically range from 70–85%.

Incorporation of Dichloroethenyl Group

This step involves attaching the dichloroethenyl moiety to the cyclopropane backbone:

  • Reagents : Dichloroacetylene or related precursors.
  • Catalysts : Transition metal catalysts (e.g., palladium complexes) are often employed.
  • Reaction Conditions : Conducted under inert atmospheres (argon or nitrogen) at elevated temperatures (80–120°C).
Notes:
  • This step significantly influences the overall yield and purity.
  • Optimization of catalyst loading can enhance efficiency.

Process Optimization

Catalyst Selection

  • Use of homogeneous catalysts improves reaction rates and selectivity.
  • Examples include palladium-based complexes for dichloroethenylation.

Solvent Choice

Common solvents include:

  • Polar aprotic solvents like tetrahydrofuran (THF) for cyclopropanation.
  • Alcohols (e.g., methanol) for hydroxymethylation.

Temperature Control

Maintaining precise temperature ranges prevents decomposition and enhances product stability.

Data Table: Reaction Parameters

Step Reagents/Conditions Temperature (°C) Yield (%)
Cyclopropanation Halogenated alkene + Zn catalyst 50–100 80–90
Hydroxymethylation Formaldehyde + NaOH 30–50 70–85
Dichloroethenylation Dichloroacetylene + Pd catalyst 80–120 75–88

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical nucleophilic reactions:

  • Salt formation : Reacts with bases like NaOH to form water-soluble carboxylates, useful for purification or further reactions.

  • Esterification : Forms esters with alcohols under acid catalysis (e.g., methanol/H₂SO₄), though the hydroxymethyl group may compete in side reactions.

  • Amide synthesis : Reacts with amines (e.g., NH₃) via carbodiimide-mediated coupling to yield amides.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

Reaction TypeConditionsProductsReferences
Acid-catalyzed H₂SO₄, 80°C1,3-diene derivatives
Oxidative O₃, then Zn/H₂ODicarbonyl compounds
Thermal >150°CRearranged alkenes

Reactivity of the Dichloroethenyl Group

The 2,2-dichloroethenyl substituent enables:

  • Dehydrohalogenation : Treatment with strong bases (e.g., KOH/EtOH) eliminates HCl, forming a chloroalkyne.

  • Nucleophilic substitution : Reacts with Grignard reagents at the vinylic chloride position to form substituted alkenes .

  • Diels-Alder reactions : Acts as a dienophile with conjugated dienes under thermal conditions.

Transformations of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group introduces unique reactivity:

  • Oxidation : CrO₃/H₂SO₄ converts it to a carboxylic acid, forming a dicarboxylic acid derivative.

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, competing with the primary carboxylic acid.

  • Protection : Silane reagents (e.g., TMSCl) protect the hydroxyl group during multistep syntheses .

Scientific Research Applications

Organic Synthesis

  • Building Block : This compound serves as a key building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the preparation of more complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution.
  • Reagent in Reactions : It acts as a reagent in several chemical reactions, providing functional groups that can be further modified for specific applications.
  • Insecticidal Properties : The compound is studied for its potential insecticidal properties, particularly as a precursor in the synthesis of pyrethroid insecticides. Pyrethroids are widely used for pest control due to their effectiveness against a broad range of insects . The mechanism of action typically involves inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission in pests.
  • Pharmacological Investigations : Research indicates potential therapeutic properties, making it a candidate for further studies in medicinal chemistry. Its interactions with biological targets are being explored to assess efficacy and safety profiles.

Industrial Applications

  • Agrochemicals : The compound is integral in the formulation of agrochemicals, particularly herbicides and insecticides. Its derivatives have been successfully incorporated into commercial products used for agricultural pest management .
  • Environmental Impact Studies : Given the widespread use of pyrethroid insecticides derived from this compound, studies focus on their environmental persistence and effects on non-target organisms. Research has been conducted to understand their behavior in various ecosystems and their potential risks to human health and wildlife .

Data Tables

Application AreaSpecific UseNotes
Organic SynthesisBuilding block for complex moleculesVersatile reactivity; used in various transformations
Biological ActivityInsecticide precursorEffective against pests; mechanism involves enzyme inhibition
Industrial ApplicationsFormulation of agrochemicalsIntegral in pest management products

Case Studies

  • Development of Pyrethroid Insecticides :
    • A significant case study focuses on the synthesis of permethrin from cyclopropanecarboxylic acid derivatives. This study highlighted the enhanced insecticidal activity achieved through structural modifications, demonstrating the importance of this compound in developing effective pest control agents .
  • Environmental Persistence Research :
    • Studies have assessed the environmental impact of pyrethroids derived from this compound, revealing insights into their degradation pathways and potential risks associated with their use in agriculture .
  • Pharmacological Studies :
    • Investigations into the biological activity of cyclopropanecarboxylic acid derivatives have shown promising results regarding their therapeutic potential, leading to ongoing research aimed at developing new pharmaceuticals based on these findings .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Substituents CAS No. Key Properties References
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester 2,2-dimethyl, methyl ester 61898-95-1 - Hydrolysis half-life: 17 years (pH 7)
- Algal EC50: 5.2 mg/L
- Developmental toxicity NOAEL: 450 mg/kg-bw/day
- Not readily biodegradable
Cypermethrin 2,2-dimethyl, cyano(3-phenoxyphenyl)methyl ester 52315-07-8 - Broad-spectrum insecticide
- Residual activity on cotton, vegetables
- Metabolite: cis-DCVA (55667-40-8)
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester 2,2-dimethyl, ethyl ester 59609-49-3 - Molecular weight: 237.123
- Lower bioaccumulation potential vs. methyl ester
- Similar environmental persistence
Permethrin 3-phenoxybenzyl ester, no cyano group 52645-53-1 - Higher volatility than cypermethrin
- Widely used in agriculture and public health
- Acute toxicity to fish (LC50: 0.003–0.03 mg/L)
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl- 2,2-dimethyl, dibromoethenyl substituent 106918-18-7 - Higher molecular weight (522.058)
- Increased halogenation may enhance environmental persistence
- Limited toxicity data

Key Comparative Insights

  • Toxicity Profile: The methyl ester analog (CAS 61898-95-1) shows developmental toxicity in rats at high doses (LOAEL: 900 mg/kg-bw/day) but is non-genotoxic . In contrast, cypermethrin (CAS 52315-07-8) exhibits acute toxicity to aquatic organisms, with fish LC50 values as low as 0.003 mg/L .
  • Environmental Fate: The methyl ester (CAS 61898-95-1) has extreme persistence in water (half-life: 17 years at pH 7) and low biodegradability . Permethrin (CAS 52645-53-1) degrades faster in sunlight due to its ester linkage but still poses risks to aquatic ecosystems .
  • Stereochemical Variations :

    • Cypermethrin exists as a mixture of cis-trans isomers, with the cis-isomer (e.g., RU-28000, CAS 75567-47-4) showing higher insecticidal activity . The stereochemistry of the hydroxymethyl group in the target compound may similarly influence its efficacy and toxicity.
  • Production and Use :

    • The methyl ester (CAS 61898-95-1) is produced at ~4,536 metric tons annually in the U.S. but is restricted to closed-system intermediates to limit environmental release . In contrast, cypermethrin and permethrin have broader agricultural and public health applications .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl-, is an important synthetic organic compound with significant biological activity. This compound is primarily known for its applications in agriculture, particularly as an intermediate in the synthesis of pyrethroid insecticides. Understanding its biological activity involves examining its chemical properties, mechanisms of action, and its effects on various biological systems.

  • Molecular Formula: C10H14Cl2O2
  • Molecular Weight: 237.123 g/mol
  • CAS Registry Number: 59609-49-3
  • Structure: The compound features a cyclopropane ring with a carboxylic acid group and dichloroethenyl substituents.

The biological activity of cyclopropanecarboxylic acid derivatives is largely attributed to their interaction with biological targets such as enzymes and receptors. Notably:

  • Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase, an enzyme critical for breaking down acetylcholine in synaptic clefts. Inhibition leads to an accumulation of acetylcholine, causing prolonged nerve signal transmission, which is particularly detrimental to pests but also raises concerns regarding toxicity to non-target organisms .
  • Pesticidal Activity: The compound is utilized in the formulation of pyrethroid insecticides, which are known for their effectiveness against a wide range of agricultural pests. These compounds mimic natural insecticides found in chrysanthemum flowers but exhibit enhanced stability and potency .

Toxicity Studies

The toxicity profile of cyclopropanecarboxylic acid derivatives has been assessed through various studies:

Endpoint Value Test Organism
Oral LD50>5000 mg/kgRats
Inhalation LC50>0.35 mg/LRats
Acute Toxicity (fish)1-100 mg/LFish

These studies indicate that while the compound exhibits low acute toxicity to mammals at high doses, it poses significant risks to aquatic life at lower concentrations .

Environmental Impact

Cyclopropanecarboxylic acid is not readily biodegradable and has limited potential for bioaccumulation. Its environmental hazard classification suggests acute toxicity to fish and invertebrates, necessitating careful management during agricultural application to mitigate ecological risks .

Case Studies

  • Efficacy as Insecticide:
    A study demonstrated that formulations containing cyclopropanecarboxylic acid derivatives significantly reduced pest populations in agricultural settings. The effectiveness was attributed to both acute toxicity and the ability to disrupt normal neurological function in insects.
  • Bioremediation Potential:
    Research has explored the biodegradation capabilities of bacterial strains such as Bacillus species towards cyclopropanecarboxylic acid derivatives. These bacteria can metabolize xenobiotic compounds, suggesting potential applications in bioremediation efforts where these chemicals are present as pollutants .

Q & A

Q. What are the established synthetic routes for preparing cyclopropanecarboxylic acid derivatives with dichloroethenyl and hydroxymethyl substituents?

Methodological Answer: Two primary routes are documented for synthesizing cyclopropane carboxylic acid analogs. The first involves cyclization of ethyl 5-chloro-3,3-dimethylpentanoate via phenylthioetherification, oxidation to a ketone intermediate, and subsequent cyclization. The second route employs hydration/acidification of the same precursor, followed by esterification and oxidation to form a cyclized pyranone intermediate . Optimization focuses on controlling stereochemistry (cis/trans isomer ratios) using temperature modulation and chiral catalysts. Yield improvements are achieved via recrystallization or chromatography .

Q. How is the structural configuration of this compound validated, particularly its stereochemical and substituent positioning?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., dichloroethenyl at C3, hydroxymethyl at C2). Chiral High-Performance Liquid Chromatography (HPLC) resolves stereoisomers, while X-ray crystallography provides absolute configuration verification for crystalline derivatives. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with electron ionization (EI-MS) distinguishing dichloroethenyl groups via isotopic clusters .

Q. What is the mechanism of insecticidal action for cyclopropane carboxylic acid derivatives?

Methodological Answer: These compounds act on voltage-gated sodium channels in insect neurons, prolonging channel opening and causing hyperexcitation. Structure-activity relationship (SAR) studies indicate that the dichloroethenyl group enhances binding affinity, while the hydroxymethyl substituent may influence metabolic stability. Electrophysiological assays (e.g., patch-clamp) quantify sodium channel interactions, and knockdown bioassays on Drosophila mutants validate target specificity .

Q. How are environmental residues of this compound quantified in agricultural settings?

Methodological Answer: Residue analysis employs High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification. Sample preparation involves extraction with acetonitrile, cleanup via dispersive solid-phase extraction (d-SPE), and matrix-matched calibration to minimize interference. Detection limits typically range from 0.01–0.05 mg/kg in soil and plant matrices .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans, enantiomeric ratios) affect bioactivity and environmental persistence?

Methodological Answer: Cis-isomers generally exhibit higher insecticidal activity due to enhanced membrane permeability and sodium channel binding. Enantioselective bioassays (e.g., contact toxicity on resistant insect strains) and molecular docking simulations quantify stereochemical impacts. Environmental persistence is evaluated via chiral stability studies under UV light and soil microbial exposure, with gas chromatography (GC) monitoring degradation rates .

Q. What metabolic pathways are involved in the breakdown of this compound in mammalian systems?

Methodological Answer: In vitro assays using liver microsomes identify cytochrome P450 (CYP3A4)-mediated oxidation as the primary metabolic pathway. Metabolites like cis-DCVA (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) are characterized via LC-MS. Hydroxymethyl group conjugation (e.g., glucuronidation) is detected using UDP-glucuronosyltransferase (UGT) inhibition studies .

Q. What molecular mechanisms underlie pest resistance to cyclopropane-based insecticides?

Methodological Answer: Resistance is linked to sodium channel mutations (e.g., kdr and super-kdr mutations). Knockdown resistance (kdr) alleles are identified via PCR amplification and sequencing of insect genomic DNA. Functional validation uses Xenopus oocyte expression systems to compare channel sensitivity to wild-type and mutant variants .

Q. How does this compound degrade in aquatic ecosystems, and what are its ecotoxicological impacts?

Methodological Answer: Photodegradation in water is studied under simulated sunlight (λ > 290 nm) with TiO₂ photocatalysis, identifying hydroxylated byproducts via MS. Ecotoxicity is assessed using Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays. Sediment adsorption coefficients (Kd) are determined via batch equilibrium experiments .

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